Sodium (2S)-2-hydroxypropanoate, commonly known as sodium lactate, is the sodium salt of lactic acid. It is produced through the fermentation of carbohydrates, such as corn or sugar beets, followed by neutralization of lactic acid with sodium hydroxide. The compound has a molecular formula of and is recognized for its mild saline taste and versatile applications in various fields including food, pharmaceuticals, and cosmetics .
The primary source of sodium lactate is the fermentation of sugars derived from plant materials. This process typically involves lactic acid bacteria that convert sugars into lactic acid, which is then neutralized with sodium hydroxide to produce sodium lactate. The compound can also be synthesized chemically through various methods involving lactic acid and sodium hydroxide .
The synthesis of sodium (2S)-2-hydroxypropanoate can be achieved through several methods:
Sodium lactate has a specific molecular structure characterized by:
The molecular weight of sodium lactate is approximately 112.06 g/mol, and it exists in both liquid and solid forms depending on its concentration and conditions of storage .
Sodium lactate can undergo various chemical reactions:
The reactivity of sodium lactate makes it a versatile compound in organic synthesis, where it serves as a building block for more complex molecules.
Relevant data includes its role as a humectant in cosmetics and food preservation due to its ability to retain moisture .
Sodium (2S)-2-hydroxypropanoate has diverse applications across several industries:
Sodium (2S)-2-hydroxypropanoate is primarily produced via microbial fermentation using engineered bacterial strains. Escherichia coli recombinants expressing lactate dehydrogenase (LDH) enzymes convert glucose into enantiomerically pure (S)-lactic acid, which is subsequently neutralized to yield the sodium salt [2] . Recent advances involve metabolic pathway engineering to enhance yield and optical purity:
Table 1: Fermentation Performance of Engineered Strains
Host Strain | Substrate | Productivity (g·L⁻¹·h⁻¹) | Purity (ee%) | Yield (% CDW) |
---|---|---|---|---|
E. coli BL21(DE3) | Glucose | 6.88 | >99 | 57.0 |
E. coli (PduP route) | Glycerol | 3.37 | 98.5 | 67.9 |
Salmonella enterica | 1,3-Propanediol | 2.0 | 95.3 | 46.4 |
Key limitations include plasmid instability in recombinant strains and oxygen sensitivity of dehydratase enzymes, necessitating anaerobic conditions [2].
Neutralization of (S)-lactic acid with alkali bases is the industrial standard for sodium (2S)-2-hydroxypropanoate synthesis. Critical methodologies include:
Table 2: Neutralization Methods Comparison
Method | Catalyst/Reagent | Temperature (°C) | Purity (%) | Energy Demand |
---|---|---|---|---|
Alkali Alcoholysis | Sn(Oct)₂/NaOH | 160–180 | 95–98 | High |
Electrochemical | None | 25–40 | 98–99 | Moderate |
Continuous-Flow | NaOH | 50–70 | 99.5 | Low |
¹³C-labeled sodium (2S)-2-hydroxypropanoate enables real-time monitoring of metabolic fluxes in biochemical studies. Synthesis strategies include:
Challenges include isotopic dilution during fermentation and high costs of labeled precursors (>$500/g for ¹³C₆-L-DOPA) .
Industrial translation faces several hurdles:
Solutions include membrane-integrated bioreactors for continuous product removal and enzyme immobilization on magnetic nanoparticles to enhance catalyst reusability .
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